molecular formula C21H16N2O5S B2753988 N-(1,3-benzothiazol-2-yl)-5-[(3-methoxyphenyl)methoxy]-4-oxo-4H-pyran-2-carboxamide CAS No. 1021258-34-3

N-(1,3-benzothiazol-2-yl)-5-[(3-methoxyphenyl)methoxy]-4-oxo-4H-pyran-2-carboxamide

Cat. No.: B2753988
CAS No.: 1021258-34-3
M. Wt: 408.43
InChI Key: GJULRBIGXQPQIF-UHFFFAOYSA-N
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Description

N-(1,3-benzothiazol-2-yl)-5-[(3-methoxyphenyl)methoxy]-4-oxo-4H-pyran-2-carboxamide is a complex organic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structure, which includes a benzo[d]thiazole moiety, a methoxybenzyl group, and a pyran-2-carboxamide core. The combination of these functional groups endows the compound with a range of biological activities, making it a promising candidate for drug development and other scientific applications.

Preparation Methods

The synthesis of N-(1,3-benzothiazol-2-yl)-5-[(3-methoxyphenyl)methoxy]-4-oxo-4H-pyran-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the condensation of 2-aminobenzothiazole with 3-methoxybenzyl bromide to form an intermediate, which is then subjected to cyclization with ethyl acetoacetate under basic conditions to yield the desired pyran-2-carboxamide derivative. The reaction conditions often require the use of solvents such as ethanol or dimethylformamide (DMF) and catalysts like potassium carbonate or sodium hydride .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

N-(1,3-benzothiazol-2-yl)-5-[(3-methoxyphenyl)methoxy]-4-oxo-4H-pyran-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives with potential biological activities.

    Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the carbonyl group to a hydroxyl group, yielding alcohol derivatives.

    Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions, employing reagents like sodium methoxide or potassium tert-butoxide.

These reactions are typically carried out under controlled conditions, with specific temperatures, solvents, and catalysts to achieve the desired products .

Scientific Research Applications

N-(1,3-benzothiazol-2-yl)-5-[(3-methoxyphenyl)methoxy]-4-oxo-4H-pyran-2-carboxamide has a wide range of scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules, including potential drug candidates and organic materials.

    Biology: It exhibits various biological activities, such as antimicrobial, antifungal, and anticancer properties, making it a valuable tool for studying biological processes and developing new therapeutics.

    Medicine: The compound’s ability to interact with specific molecular targets, such as enzymes and receptors, has led to its investigation as a potential therapeutic agent for diseases like cancer, bacterial infections, and inflammatory conditions.

    Industry: In the industrial sector, the compound is used in the development of new materials, including polymers and coatings, due to its unique chemical properties

Mechanism of Action

The mechanism of action of N-(1,3-benzothiazol-2-yl)-5-[(3-methoxyphenyl)methoxy]-4-oxo-4H-pyran-2-carboxamide involves its interaction with specific molecular targets within cells. The compound is known to inhibit enzymes such as topoisomerase I, which plays a crucial role in DNA replication and transcription. By binding to the enzyme’s active site, the compound prevents the unwinding of DNA, leading to the inhibition of cell proliferation and induction of apoptosis in cancer cells .

Additionally, the compound’s ability to modulate signaling pathways, such as the epidermal growth factor receptor (EGFR) pathway, further contributes to its therapeutic potential. Molecular docking studies have shown that the compound forms stable interactions with the EGFR, inhibiting its kinase activity and downstream signaling .

Comparison with Similar Compounds

N-(1,3-benzothiazol-2-yl)-5-[(3-methoxyphenyl)methoxy]-4-oxo-4H-pyran-2-carboxamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combination of functional groups, which confer a distinct set of chemical and biological properties. This makes it a versatile compound with a wide range of applications in scientific research and drug development.

Properties

IUPAC Name

N-(1,3-benzothiazol-2-yl)-5-[(3-methoxyphenyl)methoxy]-4-oxopyran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16N2O5S/c1-26-14-6-4-5-13(9-14)11-27-18-12-28-17(10-16(18)24)20(25)23-21-22-15-7-2-3-8-19(15)29-21/h2-10,12H,11H2,1H3,(H,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJULRBIGXQPQIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)COC2=COC(=CC2=O)C(=O)NC3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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